Dimethyl [3-(3,4-dichlorophenyl)-2-oxopropyl]phosphonate
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Overview
Description
Dimethyl [3-(3,4-dichlorophenyl)-2-oxopropyl]phosphonate is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a phosphonate group attached to a dichlorophenyl ring, making it a valuable intermediate in organic synthesis and other scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl [3-(3,4-dichlorophenyl)-2-oxopropyl]phosphonate typically involves the reaction of 3,4-dichlorophenylacetic acid with dimethyl phosphite under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a base or an acid, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors or batch reactors. The process involves the careful control of reaction parameters to ensure consistent quality and yield. The use of advanced purification techniques, such as crystallization and chromatography, is employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Dimethyl [3-(3,4-dichlorophenyl)-2-oxopropyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The dichlorophenyl ring can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). The reaction conditions, such as solvent choice, temperature, and reaction time, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions include phosphonic acids, alcohols, and substituted derivatives of the original compound. These products have various applications in different fields, including pharmaceuticals and agrochemicals.
Scientific Research Applications
Dimethyl [3-(3,4-dichlorophenyl)-2-oxopropyl]phosphonate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is employed in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Medicine: It serves as a precursor for the development of pharmaceutical agents and as a tool in drug discovery research.
Industry: The compound is utilized in the production of agrochemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of Dimethyl [3-(3,4-dichlorophenyl)-2-oxopropyl]phosphonate involves its interaction with specific molecular targets and pathways. The compound can inhibit or activate enzymes, modulate receptor activity, or interfere with cellular processes. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Dimethyl [3-(3,4-dichlorophenyl)-2-oxopropyl]phosphonate include:
3-(3,4-Dichlorophenyl)-1,1-dimethylurea:
3,4-Dichlorophenylacetic acid: A precursor in the synthesis of various dichlorophenyl derivatives.
Dimethyl phosphite: A reagent used in the synthesis of phosphonate compounds.
Uniqueness
This compound is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Its versatility in undergoing various chemical transformations and its wide range of applications make it a valuable compound in scientific research and industrial processes.
Properties
CAS No. |
61263-08-9 |
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Molecular Formula |
C11H13Cl2O4P |
Molecular Weight |
311.09 g/mol |
IUPAC Name |
1-(3,4-dichlorophenyl)-3-dimethoxyphosphorylpropan-2-one |
InChI |
InChI=1S/C11H13Cl2O4P/c1-16-18(15,17-2)7-9(14)5-8-3-4-10(12)11(13)6-8/h3-4,6H,5,7H2,1-2H3 |
InChI Key |
OOXDXPWUCFMBOK-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(CC(=O)CC1=CC(=C(C=C1)Cl)Cl)OC |
Origin of Product |
United States |
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